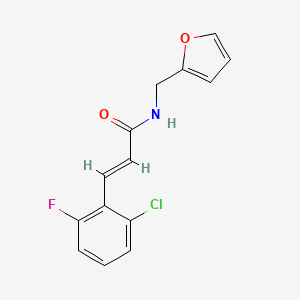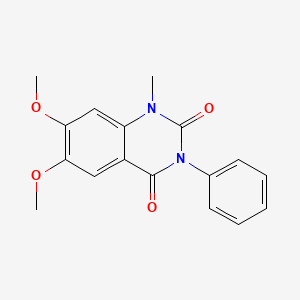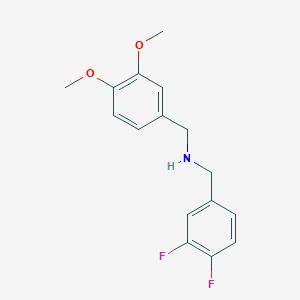![molecular formula C17H15N3O3S B5695143 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as PTAC, is a chemical compound that has been widely studied for its potential applications in scientific research. PTAC belongs to the family of thiadiazole compounds, which have been shown to exhibit a range of biological activities. In
科学的研究の応用
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in a range of scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.
作用機序
The mechanism of action of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In bacteria, this compound has been shown to disrupt bacterial cell wall synthesis and inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth, which may contribute to its antimicrobial effects.
実験室実験の利点と制限
One advantage of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is its broad range of potential applications in scientific research. This compound has been shown to have anti-cancer, anti-inflammatory, and antimicrobial effects, making it a versatile compound for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Researchers must be careful to use appropriate dosages and safety measures when working with this compound.
将来の方向性
There are several future directions for research on 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of this compound derivatives with improved activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound with a range of potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have anti-cancer, anti-inflammatory, and antimicrobial effects. However, researchers must be careful to use appropriate dosages and safety measures when working with this compound. Future research directions include the development of this compound derivatives, further studies on its mechanism of action, and studies on its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of 2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-aminobenzoic acid with thiosemicarbazide to form 2-(1,3,4-thiadiazol-2-yl)benzoic acid. This compound is then reacted with chloroacetyl chloride to form 2-(1,3,4-thiadiazol-2-yl)acetamido benzoic acid. Finally, the phenoxy group is introduced by reacting the compound with phenol in the presence of a base. The overall synthesis method is shown in Figure 1.
特性
IUPAC Name |
2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(11-22-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-23-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQLIDKEXHCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)




![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
